Methylphenidate-D9
Description
Rationale for Deuterium (B1214612) Labeling in Drug Discovery and Development
Deuterium labeling is a process where one or more hydrogen atoms in a drug molecule are selectively replaced by deuterium atoms. This subtle modification can have profound effects on the molecule's metabolic stability and pharmacokinetic profile, providing a powerful tool for researchers.
Stable isotope labeling involves the use of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), to trace the metabolic fate of a molecule within a biological system. metsol.com The fundamental principle lies in the mass difference between the stable isotope and its more abundant, lighter counterpart. ontosight.ai This mass difference allows labeled molecules to be distinguished from unlabeled ones using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai
The key to this technique is that the substitution of an isotope does not significantly alter the molecule's size, shape, or fundamental chemical properties. ontosight.aibioscientia.de However, the bond formed between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.comnih.gov This increased bond strength is the basis for the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond during metabolic processes occurs at a slower rate than the cleavage of a C-H bond. bioscientia.de
While various stable isotopes are valuable in research, deuterium offers distinct advantages in pharmaceutical applications.
Kinetic Isotope Effect : The most significant advantage is the pronounced kinetic isotope effect. bioscientia.de Many drugs are broken down in the body by cytochrome P450 (CYP) enzymes, a process that often involves the breaking of C-H bonds. By replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be slowed down. nih.gov This can lead to improved pharmacokinetic properties, such as a longer drug half-life and increased bioavailability. researchgate.net
Safety and Handling : Unlike radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), deuterium is stable and does not emit radiation. creativebiomart.net This makes deuterated compounds significantly safer for use in long-term studies and eliminates the need for specialized handling and disposal procedures associated with radioactive materials. metsol.com
Analytical Utility : Deuterium-labeled compounds are invaluable as internal standards for quantitative analysis in mass spectrometry. musechem.comresearchgate.net By adding a known amount of the deuterated analogue to a biological sample, researchers can achieve highly accurate and precise measurements of the non-labeled drug's concentration. musechem.com
| Property | Hydrogen (¹H) | Deuterium (²H) | Advantage in Research |
|---|---|---|---|
| Atomic Mass (amu) | ~1.008 | ~2.014 | The mass difference allows for differentiation in mass spectrometry. bioscientia.de |
| Bond Strength (C-Isotope) | Weaker | Stronger | The stronger C-D bond leads to a slower rate of metabolic cleavage (Kinetic Isotope Effect). bioscientia.de |
| Radioactivity | Non-radioactive | Non-radioactive | Safe for use in clinical studies and standard laboratory environments without radiation risk. creativebiomart.net |
Stable Isotope Incorporation Principles
Overview of Methylphenidate and its Chemical Derivatives in Research Contexts
Methylphenidate is a well-established central nervous system stimulant. nih.govpharmgkb.org Its chemical structure and derivatives are subjects of extensive research, particularly concerning their stereochemistry and use in analytical methodologies.
Methylphenidate possesses two chiral centers, which means it can exist as four distinct stereoisomers. uci.edu These isomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. uci.edu The four stereoisomers of methylphenidate are categorized into two pairs of enantiomers: (d,l)-threo-methylphenidate and (d,l)-erythro-methylphenidate.
The pharmacological activity of these isomers varies significantly. The d-threo-methylphenidate isomer is considered the most pharmacologically active component. drugbank.comfda.gov Research has shown that the d-isomer is substantially more potent than the l-isomer at inhibiting the reuptake of dopamine (B1211576) and norepinephrine (B1679862). nih.govresearchgate.net Consequently, modern pharmaceutical formulations often contain the racemic mixture of the threo isomers (a 50:50 mix of d- and l-threo-methylphenidate) or exclusively the d-threo-isomer (dexmethylphenidate). nih.govresearchgate.net
| Isomer | Relative Pharmacological Activity |
|---|---|
| d-threo-methylphenidate | Most active isomer, primary contributor to therapeutic effects. nih.govdrugbank.com |
| l-threo-methylphenidate | Significantly less active than the d-threo isomer. nih.govresearchgate.net |
| erythro isomers | Generally considered to lack significant central nervous system activity. researchgate.net |
Methylphenidate-D9 is a deuterated analogue of methylphenidate in which nine hydrogen atoms have been replaced by deuterium atoms. This specific isotopologue is a critical tool in analytical and clinical research, primarily serving as an internal standard for quantitative analysis. researchgate.netcerilliant.com
In clinical toxicology, forensic analysis, and pharmacokinetic studies, researchers need to accurately measure the concentration of methylphenidate and its primary metabolite, ritalinic acid, in biological matrices like blood, plasma, and oral fluid. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this type of analysis due to its high sensitivity and specificity. nih.gov
The use of a deuterated internal standard like this compound is essential for ensuring the accuracy and precision of these measurements. daneshyari.com A known quantity of this compound is added to each sample before preparation and analysis. researchgate.net Because it is chemically almost identical to the non-deuterated analyte, it behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, the mass spectrometer can easily distinguish it from the native methylphenidate. daneshyari.com Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. By comparing the instrument's response for the analyte to that of the known amount of internal standard, researchers can correct for variations and calculate the precise concentration of methylphenidate in the original sample. researchgate.netdaneshyari.com This approach has been successfully applied in numerous validated methods for the quantification of methylphenidate in various biological fluids. researchgate.netnih.govnih.gov
Properties
CAS No. |
1219908-85-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
242.366 |
IUPAC Name |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D |
InChI Key |
DUGOZIWVEXMGBE-DNIAVSQBSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Synonyms |
Methylphenidate-D9 |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Methylphenidate D9
Synthetic Methodologies for Deuterium (B1214612) Incorporation
The introduction of deuterium atoms into the methylphenidate molecule requires specialized synthetic strategies to achieve high levels of isotopic enrichment at specific locations.
Regio- and Stereoselective Deuteration Strategies
Recent advancements in synthetic chemistry have focused on developing methods for the precise and selective incorporation of deuterium. d-nb.info Traditional methods for creating deuterated piperidines, a core structure in methylphenidate, often lack regio- and stereoselectivity. researchgate.net
A significant challenge lies in controlling the exact placement of deuterium atoms. To address this, researchers have explored the regio- and stereoselective deuteration of tetrahydropyridine (B1245486) (THP), a key intermediate. d-nb.inforepec.org One innovative approach involves the use of a tungsten-complexed pyridinium (B92312) salt. This complex allows for the stepwise and controlled addition of hydride (H⁻) or deuteride (B1239839) (D⁻) and subsequent protonation (H⁺) or deuteration (D⁺), enabling the synthesis of a range of d0–d8 tetrahydropyridine isotopomers. d-nb.inforepec.orgresearchgate.net This method has been successfully applied to the synthesis of deuterated methylphenidate derivatives. d-nb.inforesearchgate.net
Another strategy involves the dearomatization of pyridine (B92270) to access a mesylated methylphenidate precursor. google.com By performing a tandem protonation and second nucleophile addition to a dihydropyridine (B1217469) complex of methyl phenylacetate, a variety of unique mesylated tetrahydropyridine analogs of methylphenidate can be synthesized. google.com Investigations are also ongoing to broaden the scope of electrophiles and nucleophiles that can be used in this process. google.com
Preparation of Specific Deuterated Isotopologues of Methylphenidate
The ability to synthesize specific isotopologues, which are molecules that differ only in their isotopic composition, is critical for various research applications. Using the aforementioned tungsten-complex methodology, researchers have successfully prepared eight distinct deuterated isotopologues of erythro-methylphenidate. d-nb.infodntb.gov.ua This demonstrates the utility of this selective deuteration method in the context of a biologically active drug. d-nb.info
The synthesis of threo-dl-methylphenidate with deuterium incorporated into the piperidine (B6355638) ring has also been described, producing a product with less than 0.05% of the non-deuterated (2H0) form in the piperidine ring. This high level of deuterium incorporation is essential for its use as an internal standard in mass fragmentographic assays.
Isotopic Purity and Localization Characterization
Following synthesis, it is imperative to verify the isotopic purity and confirm the precise location of the deuterium atoms within the methylphenidate-D9 molecule.
Spectroscopic Techniques for Deuterium Placement
A variety of sophisticated spectroscopic techniques are employed to characterize deuterated compounds. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for analyzing methylphenidate and its deuterated analogs. nih.govcapes.gov.br In these analyses, the compound is often derivatized, for example, to its pentafluoropropionyl derivative, and then subjected to electron impact ionization. nih.gov The resulting mass fragments are monitored to confirm the presence and location of deuterium atoms. nih.gov For instance, in the analysis of urinary methylphenidate, selected ion monitoring of the N-trifluoroacetylprolylpiperidinium fragments from both the analyte and the piperidine-deuterated internal standard is utilized. nih.govnih.gov
More advanced techniques like molecular rotational resonance (MRR) spectroscopy offer exceptional sensitivity for distinguishing between different isotopologues and even isotopomers (isomers with the same isotopic composition but different arrangements of isotopes). d-nb.inforepec.orgresearchgate.net MRR identifies molecules based on their unique moments of inertia, providing precise information about the isotopic distribution. d-nb.inforesearchgate.net This technique was used to analyze the tetrahydropyridine isotopomers and isotopologues synthesized via the tungsten-complex method. d-nb.inforepec.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the characterization and quantification of methylphenidate and its deuterated standards. aafs.orgscirp.org
Assessment of Isotopic Enrichment
The assessment of isotopic enrichment is crucial to ensure the quality of the deuterated standard. The goal is to have a high percentage of the desired deuterated isotopologue with minimal presence of under- or over-deuterated species. d-nb.info The synthesis of threo-dl-methylphenidate with deuterium in the piperidine ring achieved an isotopic purity of greater than 99.95% for the deuterated species.
The development of synthetic methods that provide high levels of deuterium incorporation at specific sites with minimal isotopic impurities is an ongoing area of research. d-nb.info The ability to produce highly enriched and well-characterized deuterated standards like this compound is essential for advancing research in drug metabolism, pharmacokinetics, and clinical toxicology. nih.govd-nb.info
Advanced Analytical Methodologies Utilizing Methylphenidate D9 As an Internal Standard
Role of Deuterated Internal Standards in Quantitative Bioanalysis
Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is fraught with challenges that can compromise the integrity of results. Deuterated internal standards, such as Methylphenidate-D9, are instrumental in overcoming these hurdles. nih.govclearsynth.com
Mitigation of Matrix Effects
Biological samples are complex mixtures containing various endogenous substances like proteins and salts. win-source.net These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. waters.comresearchgate.net This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. waters.com
Deuterated internal standards are chemically almost identical to their non-deuterated counterparts (analytes). monadlabtech.comyoutube.com This similarity ensures they experience the same matrix effects as the analyte. wuxiapptec.comoup.com By comparing the signal of the known quantity of the deuterated standard to the signal of the analyte, analysts can effectively normalize the results and correct for the variability introduced by the matrix. clearsynth.comwin-source.net However, it's important to note that significant isotopic effects, particularly with deuterium (B1214612) labeling, can sometimes cause the deuterated standard to elute at a slightly different time than the analyte, which may reduce its ability to fully compensate for matrix effects. oup.comnih.gov
Enhancement of Analytical Accuracy and Precision
The primary purpose of an internal standard is to compensate for variations that can occur during sample preparation and analysis. monadlabtech.comnumberanalytics.comacs.org Losses during extraction, inconsistencies in injection volume, and fluctuations in instrument response can all introduce errors. win-source.netyoutube.com
Because a deuterated internal standard like this compound behaves almost identically to the analyte throughout the entire analytical process, it provides a reliable reference for quantification. wuxiapptec.comoup.com Any loss or variation experienced by the analyte is mirrored by the internal standard. This allows for a ratiometric analysis—comparing the analyte's response to the internal standard's response—which significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. win-source.netyoutube.comacs.org The use of stable isotope-labeled internal standards is widely considered the gold standard for quantitative analysis in complex biological samples. oup.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. oup.comnih.gov this compound is frequently employed as an internal standard in LC-MS/MS methods developed for the quantification of methylphenidate in various biological matrices. aafs.orgcerilliant.com
Method Development and Optimization for this compound
Developing a robust LC-MS/MS method involves optimizing several parameters to ensure the accurate and reliable quantification of methylphenidate using this compound as an internal standard. This includes selecting the appropriate chromatographic column and mobile phase to achieve good separation of methylphenidate from other matrix components. aafs.orgdaneshyari.com
For instance, a common approach involves using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate). aafs.orgdaneshyari.com The flow rate and gradient profile are optimized to ensure a reasonable run time while maintaining good peak shape and resolution. daneshyari.com The extraction of the analyte and internal standard from the biological matrix, often through protein precipitation or liquid-liquid extraction, is also a critical step that is optimized for maximum recovery. nih.govnih.gov
Specific Ion Transitions for Detection and Quantification
In tandem mass spectrometry (MS/MS), specific ion transitions are monitored to provide high selectivity and sensitivity. For methylphenidate and its deuterated internal standard, this involves selecting a precursor ion (the molecular ion) and one or more product ions (fragments generated by collision-induced dissociation).
The following table summarizes typical multiple reaction monitoring (MRM) transitions used for the quantification of methylphenidate with this compound as the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Methylphenidate | 234.2 | 84.0 | 56.0 |
| This compound | 243.2 | 93.0 | 61.0 |
Data sourced from multiple studies. oup.comnih.govhud.ac.ukresearchgate.netmdpi.com The quantifier ion is used for calculating the concentration, while the qualifier ion serves as a confirmation of the analyte's identity. oup.com
Validation Parameters
Analytical method validation is a crucial process to ensure that the developed method is suitable for its intended purpose. Key validation parameters for LC-MS/MS methods utilizing this compound include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing samples with known concentrations of methylphenidate and a constant concentration of this compound. A high coefficient of determination (r²) value, typically greater than 0.99, indicates good linearity. aafs.orgnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For methylphenidate analysis using LC-MS/MS, LODs can be as low as 0.1 to 0.2 ng/mL, with LOQs around 0.5 ng/mL in matrices like oral fluid. aafs.orgdaneshyari.comresearchgate.net
Recovery: This refers to the efficiency of the extraction process in recovering the analyte and internal standard from the biological matrix. Consistent and comparable recovery for both methylphenidate and this compound is essential for accurate quantification. Studies have reported extraction recoveries of over 79%. researchgate.net
The table below provides a summary of validation parameters reported in various studies for the analysis of methylphenidate using this compound.
| Validation Parameter | Typical Reported Values |
| Linearity (r²) | > 0.99 |
| LOD (ng/mL) | 0.1 - 0.3 |
| LOQ (ng/mL) | 0.5 |
| Accuracy (% Bias) | -12.7% to +1.6% |
| Precision (%RSD / %CV) | < 15% |
Data compiled from various bioanalytical method validation studies. aafs.orgdaneshyari.comnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of methylphenidate analysis, GC-MS methods often employ derivatization to improve the chromatographic properties and mass spectrometric detection of the analyte and its internal standard, this compound.
The development of a robust GC-MS method involves optimizing several parameters to ensure reliable and accurate quantification of methylphenidate using this compound. A key step is the derivatization of both the analyte and the internal standard. For instance, derivatization with trifluoroacetic anhydride (B1165640) (TFA) produces TFA derivatives that are suitable for GC/MS analysis. nih.gov
The optimization of the GC oven temperature program is critical for achieving good chromatographic separation. A typical program might involve an initial hold at a lower temperature, followed by a temperature ramp to a final, higher temperature to ensure the elution of all compounds of interest. For example, one method holds the oven at 70°C for 2 minutes, then ramps the temperature at 15°C/min to 300°C, holding for 10 minutes. vcu.edu The injection port, transfer line, and ion source temperatures are also optimized to prevent degradation and ensure efficient transfer of the analytes to the mass spectrometer. vcu.edu
Mass spectrometric detection is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. This involves monitoring specific ions characteristic of the derivatized methylphenidate and this compound. The use of a deuterated internal standard like this compound, which has a similar retention time to the analyte but a different mass-to-charge ratio, allows for accurate quantification by correcting for variations in sample preparation and instrument response. capes.gov.brresearchgate.net
Interactive Table: GC-MS Method Parameters
| Parameter | Optimized Condition | Purpose |
|---|---|---|
| Derivatizing Agent | Trifluoroacetic anhydride (TFA) | Improves volatility and thermal stability for GC analysis. nih.gov |
| GC Oven Program | Initial 70°C (2 min), ramp 15°C/min to 300°C (10 min) | Separates analytes based on boiling points. vcu.edu |
| Injection Mode | Splitless | Maximizes the amount of sample introduced to the column for trace analysis. vcu.edu |
| Carrier Gas | Helium at 1.0 mL/min | Transports the sample through the GC column. vcu.edu |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. capes.gov.brresearchgate.net |
| Internal Standard | This compound | Corrects for variability in extraction and analysis. |
Methylphenidate has two chiral centers, resulting in four possible stereoisomers. The d-threo-enantiomer is the most pharmacologically active. Enantiospecific analysis is therefore crucial for understanding the pharmacokinetic and pharmacodynamic properties of the drug.
GC-MS methods can be adapted for enantiospecific analysis by using a chiral derivatizing agent. This agent reacts with the enantiomers of methylphenidate to form diastereomers, which can then be separated on a standard achiral GC column. (S)-N-trifluoroacetylprolyl chloride (TFP-Cl) is a commonly used chiral derivatizing agent for this purpose. researchgate.net
In these methods, a piperidine-deuterated methylphenidate is often used as the internal standard. nih.govnih.gov For instance, a method for urine analysis used a pentadeuterated isotopolog as the internal standard. nih.gov The different enantiomers of the derivatized methylphenidate are separated by the GC column and detected by the mass spectrometer in SIM mode. nih.gov This allows for the individual quantification of the d- and l-enantiomers of methylphenidate. nih.govnih.gov
Interactive Table: Findings from Enantiospecific GC-MS Analysis
| Finding | Significance | Reference |
|---|---|---|
| Baseline separation of d-TFP-MPH and l-TFP-MPH was achieved. | Demonstrates the method's ability to distinguish between the two main enantiomers. | nih.gov |
| The method can be used to phenotype an individual's methylphenidate metabolism status. | Allows for personalized medicine approaches based on metabolic profiles. | nih.govnih.gov |
| A poor metabolizer eliminated significantly more l-MPH in urine compared to normal metabolizers. | Highlights the genetic variability in drug metabolism. | nih.govnih.gov |
Method Development and Optimization for this compound
Sample Preparation Techniques for Bioanalytical Assays
Effective sample preparation is a critical prerequisite for accurate and reliable bioanalytical assays. The primary goal is to isolate the analyte of interest, methylphenidate, and its internal standard, this compound, from the complex biological matrix, while removing interfering substances.
Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of methylphenidate from biological fluids like plasma and urine. nih.govscribd.comcsic.es This method involves the partitioning of the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency. For instance, a mixture of benzene (B151609) and hexane (B92381) (50/50, v/v) has been used for extracting methylphenidate from plasma. nih.gov Another method utilizes a butyl chloride/acetonitrile (4:1) mixture for extraction from plasma after pH adjustment. nih.gov
Protein Precipitation is a simpler and faster method often employed for sample cleanup, particularly for plasma and blood samples. scribd.comcsic.esoup.com This technique involves adding a precipitating agent, such as a solvent or an acid, to the sample to denature and precipitate proteins. csic.es While it is a rapid method, it may result in less clean extracts compared to LLE. csic.es In some cases, protein precipitation is followed by solid-phase extraction (SPE) to further purify the sample. oup.com
Interactive Table: Comparison of Extraction Methods
| Method | Advantages | Disadvantages | Typical Application |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts, high recovery. csic.es | More time-consuming and uses larger volumes of organic solvents. csic.es | Plasma, urine, and hair analysis. nih.govnih.govmdpi.com |
| Protein Precipitation | Fast and simple. csic.es | Can result in less clean extracts and potential matrix effects. csic.es | Plasma and blood analysis, often followed by further cleanup. csic.esoup.com |
The stability of methylphenidate in biological matrices is a significant concern for accurate quantification, as the compound can degrade over time, particularly in blood due to enzymatic hydrolysis. nih.gov Proper storage and handling of samples are therefore essential.
Studies have shown that methylphenidate is most stable when stored at -20°C. nih.gov At room temperature (around 25°C), significant degradation of methylphenidate to its metabolite, ritalinic acid, can occur within a short period. nih.gov One study found that at 25°C, it took two weeks for methylphenidate to completely metabolize into ritalinic acid in blood. nih.gov Refrigerated storage at 4°C can slow down this degradation, but freezing at -20°C is recommended for long-term stability. nih.gov
For certain applications, it is also important to consider the pH of the sample. For instance, in hair analysis, the pH is adjusted to basic conditions (pH 12) during the extraction process. mdpi.com The stability of the analytes should be evaluated under the specific pH and temperature conditions used in the analytical method. nih.gov
Interactive Table: Methylphenidate Stability in Blood at Different Temperatures
| Temperature | Stability | Key Observation |
|---|---|---|
| -20°C | Stable for at least 5 months. nih.gov | Optimal for long-term storage. nih.gov |
| 4°C | Stable for 1 week (±17% change). nih.gov | Suitable for short-term storage. nih.gov |
| ~25°C (Room Temp) | Significant degradation to ritalinic acid. nih.gov | Samples should not be stored at this temperature. nih.gov |
| 35°C | Rapid breakdown to ritalinic acid. nih.gov | Elevated temperatures accelerate degradation. nih.gov |
Applications in Pharmacokinetic Research and Preclinical Disposition Studies
Tracing Metabolic Fate and Disposition of Methylphenidate Analogues
Understanding how a drug and its analogues are absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of pharmacology. Methylphenidate is primarily metabolized by the enzyme carboxylesterase 1 (CES1) into its inactive metabolite, ritalinic acid. pharmgkb.orgdrugbank.com Studies have shown that a significant portion, between 60% and 80%, of an administered dose of methylphenidate is recovered in the urine as ritalinic acid within 48 hours. pharmgkb.org The use of deuterated standards like Methylphenidate-D9 is critical for accurately tracing this metabolic pathway and determining the disposition of the parent drug and its metabolites. researchgate.net
Noncompartmental analysis (NCA) is a standard method used to determine the pharmacokinetic properties of a drug without making assumptions about the specific distribution of the drug in the body's compartments. uoa.gr This approach is widely used in early-phase clinical and preclinical studies to calculate key parameters that describe the rate and extent of drug absorption. uoa.grnih.govresearchgate.net
In studies evaluating various formulations of methylphenidate, researchers consistently use this compound as an internal standard for sample analysis. nih.gov The resulting concentration data is then used to perform NCA. uoa.grnih.gov This analysis yields crucial pharmacokinetic parameters, including:
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
AUC (Area Under the Curve): A measure of the total drug exposure over time. nih.gov
The precision afforded by using this compound ensures the reliability of these parameters, which are essential for comparing the bioavailability and bioequivalence of different drug formulations. researchgate.net
Table 1: Key Pharmacokinetic Parameters Determined by Noncompartmental Analysis (NCA)
| Parameter | Description | Significance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the rate of drug absorption |
| Tmax | Time at which Cmax is observed | Indicates how quickly the peak concentration is reached |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total extent of drug exposure over a finite time |
| AUC (0-∞) | Area under the plasma concentration-time curve extrapolated to infinity | Represents the total extent of drug exposure |
| t½ | Elimination half-life | Indicates the time required for the drug concentration to decrease by half |
Preclinical models, such as studies in rats, are vital for understanding the fundamental pharmacokinetic properties of a drug before it is tested in humans. nih.govnih.gov These models allow for the detailed evaluation of how different formulations affect absorption profiles. For instance, research has shown that the specific site of drug release within the gastrointestinal tract significantly alters the pharmacokinetic profile, including Cmax and bioavailability. plos.org Developing oral dosing regimens in preclinical models that mimic clinical drug delivery is crucial for these evaluations. nih.govnih.gov The accurate measurement of methylphenidate concentrations in biological samples from these preclinical models, facilitated by the use of this compound, is a prerequisite for characterizing these absorption profiles and rates.
Use of this compound in Noncompartmental Pharmacokinetic Analysis
Investigation of Stereoselective Pharmacokinetics
Methylphenidate is a chiral compound, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). sphinxsai.com The d-enantiomer is considered the pharmacologically active component. pharmgkb.org The body metabolizes these two enantiomers differently in a process known as stereoselective pharmacokinetics. The metabolism of methylphenidate to ritalinic acid heavily favors the l-MPH enantiomer, leading to its rapid clearance and resulting in d-MPH being the predominant isomer found in plasma. pharmgkb.orgusask.ca
Table 2: Mass Spectrometry Transitions for Enantiomer Quantification
| Compound | Mass Transition (amu) | Role |
|---|---|---|
| d-Methylphenidate | 235.3 → 84.1 | Analyte (Active Enantiomer) |
| l-Methylphenidate | 234.2 → 84.1 | Analyte (Less Active Enantiomer) |
| This compound | 243.3 → 93.1 | Internal Standard |
Data sourced from a study on a novel extended-release formulation of methylphenidate. nih.gov
The use of a deuterated internal standard like this compound is a cornerstone of enantiomer-specific research. oup.comfrontiersin.orgtdl.org The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond. mdpi.com This "kinetic isotope effect" means the deuterated standard is less likely to undergo metabolic breakdown during sample preparation and analysis, ensuring its concentration remains stable. acs.orgresearchgate.netacs.org By adding a known quantity of this compound to each sample, analysts can normalize the measurements of d-MPH and l-MPH, correcting for any variations or loss during the extraction and analytical process. daneshyari.com This ensures that the calculated concentrations of the individual enantiomers are highly accurate and reproducible, which is essential for detailed stereoselective pharmacokinetic studies. usask.canih.gov
Differential Quantification of d- and l-Methylphenidate Enantiomers
Preclinical Pharmacokinetic Modeling and Simulation
Preclinical pharmacokinetic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a powerful computational tool used to simulate and predict the ADME of a drug in the body. irispublishers.com These models integrate data on the drug's physicochemical properties with physiological information about the organism (e.g., blood flow rates, organ volumes). plos.orgnih.govresearchgate.net
PBPK models have been developed for methylphenidate to quantitatively evaluate species- and age-dependent pharmacokinetics, often accounting for both d- and l-enantiomers. plos.orgorkg.org These models can simulate plasma concentration profiles for different formulations and dosing scenarios. plos.org For example, models have been used to characterize the complex absorption profiles of extended-release methylphenidate products. plos.org The development and validation of these sophisticated models rely on high-quality in vivo data from preclinical studies. realmofcaring.org The use of this compound to generate this precise concentration-time data is, therefore, a fundamental prerequisite for building and refining credible pharmacokinetic models that can predict drug behavior and inform clinical study design. irispublishers.comresearchgate.net
Application of Deuterated Tracers in Animal Models
The use of deuterated tracers like this compound is fundamental in preclinical pharmacokinetic studies conducted in animal models. These studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be considered for human trials.
In typical animal studies, such as those involving rats or mice, a specific dose of methylphenidate is administered. nih.gov To accurately measure the concentration of the drug and its primary metabolite, ritalinic acid, in biological samples like blood, plasma, or urine, this compound is added to each sample as an internal standard before analysis. researchgate.netresearchgate.net This process, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification. nih.gov The deuterated standard co-elutes with the non-deuterated analyte but is separately detected by the mass spectrometer due to its different mass-to-charge ratio. nih.gov This corrects for any variability or loss during sample extraction and instrumental analysis, ensuring the reliability of the resulting pharmacokinetic data.
Research in rats has been conducted to establish oral dosing regimens that result in pharmacokinetic profiles similar to those observed in humans. nih.gov These studies are crucial for creating valid animal models for efficacy and safety testing. The precise plasma concentration data obtained through the use of deuterated internal standards is vital for this purpose. For example, studies have determined the peak plasma concentrations (Cmax) and time to reach peak concentration (Tmax) under various dosing schemes. nih.gov
| Dual-Dosage Regimen (mg/kg/day) | Peak Plasma Concentration (Cmax) | Pharmacokinetic Profile Comparison | Behavioral Effect |
|---|---|---|---|
| 4/10 | ~8 ng/mL | Mimics typically prescribed clinical doses | No effect on activity |
| 30/60 | ~30 ng/mL | Mimics high-end clinical doses | Resulted in hyperactivity |
Physiologically-Based Pharmacokinetic (PBPK) Modeling Applications
Physiologically-based pharmacokinetic (PBPK) models are sophisticated computational tools that simulate the ADME of drugs in the body. plos.orgirispublishers.com These models integrate physiological parameters with drug-specific data to predict drug concentrations in various tissues and organs over time. The development of robust and predictive PBPK models for methylphenidate relies heavily on high-quality in vivo data, which is frequently obtained using this compound as an analytical standard. researchgate.netnih.gov
The precise concentration-time data for both d- and l-enantiomers of methylphenidate and its metabolite, ritalinic acid, gathered from preclinical and clinical studies, are used to build, calibrate, and validate these models. plos.orgresearchgate.net For instance, a PBPK model for methylphenidate was developed and calibrated using in vitro enzyme kinetic data along with plasma and urine pharmacokinetic data from adult humans. plos.org This model could then be extrapolated to other populations, such as children and nonhuman primates, using allometric scaling. plos.org
Such models are invaluable for exploring the sources of pharmacokinetic variability among individuals. They can be used to simulate how factors like genetic differences in metabolizing enzymes (e.g., carboxylesterase 1 or CES1), age, or organ function affect drug exposure. plos.orgnih.govnih.gov
| Model Component | Description |
|---|---|
| Compartments | Two identical 8-compartment models for d- and l-MPH, representing key organs and tissues (e.g., liver, brain, gut). |
| Metabolite Model | Two identical one-compartment models for d- and l-RA. |
| Administration Route | Model accounts for both intravenous and oral administration. |
| Metabolism | Primarily models hydrolysis of MPH to the inactive RA, with a focus on metabolism in the liver and small intestine. |
| Distribution | Assumed to be flow-limited, meaning drug distribution to tissues is determined by blood flow rate. |
| Extrapolation | Utilizes allometric scaling for interspecies (e.g., monkey to human) and intraspecies (e.g., adult to child) extrapolation. |
Prediction of Preclinical Drug-Drug Interactions
This compound is a crucial tool for predicting potential drug-drug interactions (DDIs) in preclinical settings. These studies are designed to identify how co-administered drugs might alter the pharmacokinetics of methylphenidate, which is primarily metabolized by the enzyme CES1. nih.govresearchgate.net
In a typical preclinical DDI study, an animal model is given methylphenidate along with a second investigational or known drug. By using this compound as an internal standard, researchers can accurately quantify any resulting changes in the plasma concentration of methylphenidate. ki.se If the second drug inhibits or induces CES1, it can lead to significantly altered levels of methylphenidate, potentially affecting its efficacy and safety profile.
For example, preclinical studies in mice have shown that co-administration of the antipsychotic drug aripiprazole (B633) led to an increase in the serum levels of methylphenidate. ki.se Conversely, in vitro data suggested that while cannabidiol (B1668261) (CBD) can inhibit CES1, a study reported no significant interaction with methylphenidate. mdpi.com PBPK models, built and validated using data from such preclinical experiments, are particularly useful for simulating the impact of DDIs. These models have been successfully used to predict the alteration of methylphenidate exposure resulting from the well-known interaction with ethanol, which occurs via CES1. nih.govnih.gov
| Interacting Drug | Model | Observed Effect on MPH Pharmacokinetics | Reference |
|---|---|---|---|
| Aripiprazole | Mice | Increased serum levels of MPH | ki.se |
| Ethanol | PBPK Model (Human) | Predicted alteration in MPH exposure due to CES1 interaction | nih.govnih.gov |
| Cannabidiol (CBD) | In vitro / Reported Study | No significant interaction reported, despite in vitro CES1 inhibition | mdpi.com |
Applications in Metabolic Research and Enzymatic Studies
Elucidation of Methylphenidate Metabolic Pathways Using Deuterated Tracers
The use of deuterated tracers like Methylphenidate-D9 is crucial for accurately defining the metabolic landscape of methylphenidate. These labeled compounds act as internal standards in sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling the precise quantification of both the parent drug and its various metabolic products. oup.com
The principal metabolic route for methylphenidate is its de-esterification to the pharmacologically inactive metabolite, ritalinic acid. pharmgkb.orgfda.govresearchgate.net This hydrolysis reaction is extensive, with studies showing that a significant portion of an administered dose is excreted in the urine as ritalinic acid. pharmgkb.org The process is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is abundantly found in the liver. pharmgkb.org The rapid and extensive conversion to ritalinic acid is a key determinant of methylphenidate's pharmacokinetic profile. fda.gov In fact, after oral administration, 78%-97% of the dose is recovered in urine as metabolites within 48-96 hours, with less than 1% being unchanged methylphenidate. fda.gov
Primary Metabolic Pathways (e.g., De-esterification to Ritalinic Acid)
Enzymatic Hydrolysis and Stereoselectivity Studies
The enzymatic processes governing methylphenidate metabolism are complex and exhibit stereoselectivity, a phenomenon that can be meticulously investigated using deuterated analogs.
Carboxylesterase 1 (CES1) is the primary enzyme responsible for the hydrolysis of methylphenidate to its main metabolite, ritalinic acid. pharmgkb.orgresearchgate.net This enzyme, predominantly located in the liver, plays a critical role in the presystemic metabolism (first-pass metabolism) of the drug. pharmgkb.orgrealmofcaring.org The efficiency of CES1-mediated hydrolysis significantly influences the bioavailability and clearance of methylphenidate. frontiersin.orgumich.edu Genetic variations in the CES1 gene can lead to altered enzyme activity, which in turn can affect plasma concentrations of methylphenidate and individual responses to the medication. frontiersin.orgnih.gov It has been established that methylphenidate is almost exclusively metabolized by CES1, with other related enzymes like CES2 showing no catalytic activity towards it. pharmgkb.orgnih.gov
Methylphenidate is a chiral compound, and its therapeutic formulations are often a racemic mixture of its d-threo and l-threo enantiomers. researchgate.netnih.gov The d-enantiomer is considered the more pharmacologically active component. researchgate.netnih.gov The metabolism of methylphenidate is stereoselective, with the l-enantiomer (B50610) being hydrolyzed more rapidly than the d-enantiomer. nih.govnih.gov This stereoselective hydrolysis is mediated by CES1, which shows a higher catalytic efficiency for l-methylphenidate. nih.govresearchgate.net This differential metabolism results in higher plasma concentrations of the more active d-enantiomer. nih.gov The use of deuterated enantiomers of methylphenidate in research allows for the precise study of this stereoselectivity, providing insights into the differing pharmacokinetic profiles of the individual isomers. d-nb.infoeuropeanreview.org
Table 1: Key Enzymes and Metabolites in Methylphenidate Metabolism
| Compound/Enzyme | Role in Metabolism | Key Findings |
|---|---|---|
| Methylphenidate | Parent Drug | Undergoes extensive metabolism, primarily through de-esterification. pharmgkb.orgfda.gov |
| Ritalinic Acid | Primary Metabolite | Pharmacologically inactive; major product of methylphenidate hydrolysis. pharmgkb.orgresearchgate.net |
| p-Hydroxymethylphenidate | Minor Metabolite | Formed through aromatic hydroxylation. pharmgkb.orgricardinis.pt |
| 6-Oxo-methylphenidate | Minor Metabolite | Produced via microsomal oxidation. pharmgkb.orgricardinis.pt |
| Carboxylesterase 1 (CES1) | Primary Enzyme | Catalyzes the stereoselective hydrolysis of methylphenidate to ritalinic acid. pharmgkb.orgresearchgate.net |
Role of Carboxylesterase 1 (CES1) in Methylphenidate Metabolism
Assessment of Metabolic Stability and Clearance in Preclinical Systems
The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences key pharmacokinetic properties like half-life and bioavailability. pharmafocusasia.comnih.gov In vitro systems, such as human liver microsomes and hepatocytes, are commonly employed to evaluate metabolic stability. pharmafocusasia.com These systems allow researchers to determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism. nih.gov
For methylphenidate, such preclinical assessments would involve incubating this compound with liver fractions and monitoring its rate of disappearance over time. The use of the deuterated form ensures accurate quantification, free from interference from any endogenous compounds. These in vitro studies have demonstrated that methylphenidate has a low metabolic stability, indicating it is rapidly cleared. researchgate.net This is consistent with the extensive first-pass metabolism observed in vivo, primarily driven by CES1 activity. Enhancing metabolic stability is a strategy used in drug design, and methods like deuteration of metabolically labile positions can sometimes slow down the rate of metabolism. pharmafocusasia.com
Investigation of Deuterium Isotope Effects in Methylphenidate Research
Principles of Kinetic Isotope Effects (KIE) in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. portico.org In drug metabolism, the most relevant is the deuterium (B1214612) kinetic isotope effect (DKIE), which occurs when a carbon-hydrogen (C-H) bond targeted for cleavage by metabolic enzymes is replaced with a stronger carbon-deuterium (C-D) bond. nih.gov
The basis for the DKIE lies in the difference in zero-point energy between C-H and C-D bonds. Due to deuterium's greater mass, the C-D bond has a lower vibrational frequency and thus a lower zero-point energy, making it more stable and requiring more energy to break. nih.govresearchgate.net Consequently, if the cleavage of this bond is the rate-determining step in a metabolic pathway, the reaction will proceed more slowly for the deuterated compound. portico.orgnih.gov The magnitude of the DKIE is expressed as the ratio of the reaction rates (kH/kD) and can range from 1 (no isotope effect) to over 50 in some cases. google.comgoogle.com
This principle is strategically employed by medicinal chemists to enhance a drug's metabolic profile. By selectively deuterating the "metabolic soft spots"—positions on a molecule most susceptible to enzymatic breakdown—the rate of metabolism can be slowed. portico.orgnih.gov This can potentially lead to:
Increased drug half-life. google.com
Reduced formation of reactive or unwanted metabolites. google.com
Improved pharmacokinetic consistency among patients. google.com
However, the effect of deuteration is not always predictable. The magnitude of the DKIE is highly dependent on the specific reaction, the enzyme involved (e.g., cytochrome P450 isoenzymes), and the substrate itself. nih.gov For instance, O-dealkylation is generally highly sensitive to deuterium substitution, while amine N-dealkylation is less so, and aryl hydroxylation is typically not affected. nih.gov
Potential Influence of Deuterium Labeling on Metabolic Stability
Methylphenidate is primarily and rapidly metabolized through de-esterification by carboxylesterase 1 (CES1), mainly in the liver, to its inactive metabolite, ritalinic acid. nih.govfda.govpharmgkb.org This hydrolytic process accounts for the vast majority of methylphenidate's clearance. fda.govpharmgkb.org
Given this primary metabolic pathway, the position of deuterium labeling on the methylphenidate molecule is critical to whether a significant kinetic isotope effect will be observed. In Methylphenidate-D9, the deuterium atoms are typically located on the piperidine (B6355638) ring and/or the methyl group of the acetate (B1210297) moiety. Research suggests that deuteration of the piperidine ring is unlikely to significantly affect the metabolism catalyzed by carboxylesterase, as this reaction targets the ester linkage. nih.gov The cleavage of the ester does not directly involve breaking the C-H bonds on the piperidine ring.
While the primary hydrolytic pathway may be unaffected, deuteration can sometimes lead to "metabolic switching." google.comnih.gov This occurs when the slowing of one metabolic pathway (due to the KIE) allows for other, previously minor, metabolic pathways to become more prominent. google.comnih.gov For methylphenidate, minor pathways include oxidation to produce metabolites like 6-oxo-methylphenidate. pharmgkb.org If a deuterated version of methylphenidate were to slow the primary hydrolysis pathway, these alternative oxidative pathways could theoretically increase. However, since the hydrolysis by CES1 is so rapid and extensive, a significant shift is not guaranteed and requires empirical study. fda.govpharmgkb.org
Studies focusing on selectively deuterated analogs of methylphenidate have been proposed to explore these effects. nih.gov For example, comparing the metabolic profiles of different isotopologues (molecules that differ only in their isotopic composition) can reveal the precise impact of placing deuterium at various positions. nih.gov
This compound is frequently used as an internal standard for the quantification of methylphenidate in biological samples using mass spectrometry. nih.govcerilliant.comoup.com Its utility in this context relies on its similar chemical behavior to the non-deuterated compound during sample extraction and analysis, while its different mass allows it to be distinguished by the detector.
Table 1: Metabolic Pathways of Methylphenidate This table is interactive. Click on the headers to sort.
| Pathway | Enzyme | Metabolite | Pharmacological Activity | Potential for Deuterium Isotope Effect |
|---|---|---|---|---|
| Primary: De-esterification | Carboxylesterase 1 (CES1) | Ritalinic Acid | Inactive | Low, if deuteration is not at the ester group pharmgkb.orgnih.gov |
| Minor: Oxidation | Cytochrome P450 (CYP) enzymes | 6-oxo-methylphenidate | Inactive | Possible, if deuteration is at the site of oxidation nih.govpharmgkb.org |
| Minor: Aromatic Hydroxylation | Cytochrome P450 (CYP) enzymes | p-hydroxy-methylphenidate | Potentially active (in mice) | Unlikely, as C-H bond cleavage is not the rate-limiting step nih.govpharmgkb.org |
Consideration of Isotope Effects in Research Design and Interpretation
The potential for deuterium isotope effects to alter a drug's pharmacokinetic and pharmacodynamic properties necessitates careful consideration in research design and data interpretation. researchgate.netplos.org When using deuterated compounds like this compound, especially in metabolic or in vivo studies, researchers must be aware that they may not be perfect surrogates for their non-deuterated counterparts. researchgate.net
One critical consideration is the isotopic purity of the deuterated compound. The synthesis of deuterated molecules rarely achieves 100% isotopic incorporation, resulting in a mixture that includes under-deuterated or mis-deuterated impurities. researchgate.netnih.gov These impurities can have different metabolic fates and pharmacokinetic profiles, potentially confounding the results of a study. researchgate.net Therefore, developing synthetic methods that yield high isotopic purity is crucial for accurate research. nih.gov
Furthermore, the possibility of metabolic switching must be taken into account. google.comnih.gov A deuterated compound might not simply have a slower clearance rate; it could produce a different profile of metabolites, some of which could be new or have different activities than those of the parent drug. google.com This underscores the importance of conducting thorough metabolic profiling of deuterated drug candidates to ensure that an unforeseen shift in metabolism does not introduce toxicity. plos.org
When designing studies, it is essential to:
Use highly pure deuterated compounds: This minimizes the risk that isotopic impurities will compromise pharmacokinetic data. researchgate.net
Conduct comparative metabolic studies: In vitro and in vivo studies comparing the metabolism of the deuterated and non-deuterated compounds are necessary to identify any KIE or metabolic switching. plos.org
Recognize the limitations of prediction: The presence and magnitude of a KIE cannot be reliably predicted and must be determined empirically for each compound and its specific deuterated versions. plos.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Methylphenidate |
| This compound |
| Ritalinic acid |
| 6-oxo-methylphenidate |
| p-hydroxy-methylphenidate |
| Deutetrabenazine |
Future Directions and Emerging Research Avenues for Methylphenidate D9
Advancements in Precision Deuteration and Multi-Labeled Compounds
Recent breakthroughs in synthetic chemistry are enabling more precise and selective deuteration of molecules, a development of significant interest for compounds like methylphenidate. nih.govd-nb.info The ability to strategically place deuterium (B1214612) atoms at specific locations within a molecule, rather than the more random substitution in compounds like Methylphenidate-D9, opens up new avenues for research. nih.gov This "precision deuteration" allows scientists to fine-tune the metabolic properties of a drug and to study the effects of isotopic substitution at particular molecular sites. nih.gov
For instance, research has demonstrated methods for the regio- and stereoselective deuteration of the piperidine (B6355638) ring, a core structure in methylphenidate. d-nb.info This level of control allows for the synthesis of a variety of methylphenidate isotopologues and isotopomers, each with a unique deuteration pattern. nih.gov By creating these multi-labeled compounds, researchers can investigate how deuteration at different positions affects the drug's interaction with metabolic enzymes and transporters. nih.govd-nb.info This approach is invaluable for understanding the nuances of drug metabolism and for designing new deuterated drugs with improved pharmacokinetic profiles. nih.gov
The development of these precision deuteration techniques is crucial because it allows for the creation of a library of specifically labeled compounds. nih.gov This provides researchers with the tools to conduct detailed studies on how isotopic substitution influences a drug's performance, a task that is not feasible with mixtures of isotopes. nih.gov
Integration with Omics Technologies in Drug Discovery Research
The era of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level view of biological processes and is transforming drug discovery. humanspecificresearch.orgmdpi.com The integration of this compound with these powerful platforms presents exciting opportunities to unravel the complex mechanisms of action and variability in response to methylphenidate. humanspecificresearch.orgmdpi.comaccscience.comnih.gov
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a particularly relevant field for this compound research. humanspecificresearch.orgnih.gov By using this compound as an internal standard in metabolomic studies, researchers can accurately quantify the metabolites of methylphenidate and explore how its metabolic pathways are influenced by genetic variations. nih.gov For example, studies have already used metabolomics to identify lipids that correlate with the activity of carboxylesterase 1 (CES1), the primary enzyme responsible for methylphenidate metabolism. nih.gov This approach can help identify biomarkers that predict an individual's pharmacokinetic response to the drug. nih.gov
Proteomics , the study of proteins, can be combined with metabolomics to provide a more comprehensive understanding of a drug's effects. mdpi.com This integrated approach can clarify how changes in protein expression, influenced by the drug, lead to alterations in metabolic pathways. mdpi.com
The application of omics technologies is not limited to understanding metabolism. They can also be used to identify new drug targets and to develop personalized medicine strategies. humanspecificresearch.org By analyzing the global changes in genes, proteins, and metabolites in response to methylphenidate treatment, researchers can gain a deeper understanding of the neurobiological underpinnings of conditions like ADHD and identify novel therapeutic targets. accscience.comfrontiersin.org
Table 1: Applications of Omics Technologies with this compound
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Metabolomics | Quantify methylphenidate metabolites; Identify biomarkers for drug response. nih.gov | Understand metabolic pathways and variability in drug metabolism. nih.govnih.gov |
| Proteomics | Study changes in protein expression in response to methylphenidate. | Elucidate mechanisms of action and identify new drug targets. mdpi.com |
| Genomics | Investigate the influence of genetic variations on drug response. | Personalize treatment by predicting patient response based on their genetic makeup. humanspecificresearch.org |
| Transcriptomics | Analyze changes in gene expression following drug administration. | Reveal the molecular pathways affected by methylphenidate. humanspecificresearch.org |
| Multi-Omics | Integrate data from different omics levels for a holistic view. mdpi.comfrontlinegenomics.com | Gain a comprehensive understanding of drug effects and disease mechanisms. mdpi.comnih.govfrontlinegenomics.com |
Novel Applications in Neurochemical Research Methodologies
This compound is proving to be an invaluable tool in advancing neurochemical research methodologies, particularly in the study of dopamine (B1211576) and norepinephrine (B1679862) neurotransmitter systems. mdpi.com Its primary use as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) allows for the precise and accurate quantification of methylphenidate and its metabolites in biological samples. cerilliant.comnih.gov This is crucial for pharmacokinetic studies that aim to understand how the drug is absorbed, distributed, metabolized, and eliminated in the body. nih.gov
Beyond its role in pharmacokinetics, this compound contributes to a deeper understanding of the neurochemical effects of methylphenidate. Methylphenidate works by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. mdpi.comnih.govresearchgate.netresearchgate.netpharmgkb.org Studies using techniques like positron emission tomography (PET) have shown that therapeutic doses of methylphenidate block a significant portion of dopamine transporters. nih.govresearchgate.net
The use of deuterated standards like this compound in conjunction with advanced imaging and analytical techniques allows researchers to:
Investigate Neurotransmitter Dynamics: Accurately measure the changes in dopamine and norepinephrine levels following methylphenidate administration. mdpi.com
Explore Long-Term Effects: Study the long-term plastic effects of methylphenidate on brain structure and function, including changes in dopamine fiber density. nih.gov
Link Neurochemistry to Behavior: Correlate changes in neurotransmitter levels with behavioral and cognitive effects, such as improved attention and reduced impulsivity. nih.govresearchgate.netnih.gov
Recent animal studies have shown that methylphenidate can induce both dopamine and norepinephrine efflux in the prefrontal cortex. mdpi.com Furthermore, chronic exposure to the drug can lead to long-lasting alterations in neurotransmission in brain regions like the striatum and prefrontal cortex. mdpi.com The use of this compound in such studies is critical for ensuring the reliability of the quantitative data on drug and neurotransmitter concentrations.
Role in Next-Generation Pharmaceutical Reference Standards
The demand for high-quality, reliable reference standards is fundamental to ensuring the accuracy and consistency of pharmaceutical analysis. pharmaffiliates.comclearsynth.com Deuterated compounds, such as this compound, are at the forefront of the evolution of pharmaceutical reference standards. pharmaffiliates.comclearsynth.comresolvemass.ca Their chemical identity to the parent compound, combined with a distinct mass, makes them ideal internal standards for a variety of analytical applications. pubcompare.ai
This compound serves as a certified reference material for the quantification of methylphenidate in various biological matrices, including urine, serum, and plasma. cerilliant.com It is utilized in a range of analytical settings, from clinical toxicology and forensic analysis to therapeutic drug monitoring. cerilliant.comnih.gov The use of a deuterated internal standard is crucial for correcting for matrix effects and instrumental variability, thereby improving the accuracy and precision of quantitative measurements. clearsynth.compubcompare.ai
The advantages of using this compound as a reference standard include:
Improved Accuracy: It allows for precise peak identification and quantification in mass spectrometry-based methods. resolvemass.ca
Enhanced Data Reproducibility: It helps to mitigate matrix effects in complex samples, ensuring more reliable and reproducible results. resolvemass.ca
Method Validation: It is essential for the development and validation of robust and reliable analytical procedures. clearsynth.com
As analytical techniques become more sensitive and the need for precise quantification grows, the role of deuterated standards like this compound will become even more critical. core.ac.ukunito.ithtslabs.com They are integral to the development of next-generation analytical methods and play a vital role in ensuring the quality and safety of pharmaceuticals. lgcstandards.commdpi.com
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Methylphenidate-D9 in analytical chemistry studies?
- Methodological Answer : Synthesis of this compound requires isotopic purity validation (e.g., via mass spectrometry) to confirm deuterium incorporation at all nine positions. Characterization should include nuclear magnetic resonance (NMR) to verify structural integrity and high-performance liquid chromatography (HPLC) to assess chemical purity (>98%). For replication, protocols must detail reaction conditions (e.g., solvent systems, catalysts) and purification steps .
Q. How can this compound be utilized as an internal standard in pharmacokinetic studies?
- Methodological Answer : this compound is used to normalize analyte signals in mass spectrometry by compensating for matrix effects and instrument variability. Researchers should validate its stability under experimental conditions (e.g., plasma pH, temperature) and confirm no isotopic interference with non-deuterated Methylphenidate. Calibration curves must include a range covering expected physiological concentrations .
Q. What experimental controls are essential when comparing deuterated and non-deuterated Methylphenidate in metabolic assays?
- Methodological Answer : Include controls for isotopic exchange (e.g., incubation in deuterated solvents) to rule out artifactual deuterium loss. Parallel assays with non-deuterated Methylphenidate and blank matrices (e.g., liver microsomes) are critical to isolate enzyme-specific metabolism. Data should be normalized to protein content and validated via replicate runs .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in vivo?
- Methodological Answer : KIEs can alter CYP450-mediated metabolism rates. To quantify this, conduct in vitro assays comparing and between Methylphenidate and this compound using human liver microsomes. Use tandem mass spectrometry (LC-MS/MS) to monitor hydroxylated metabolites. Statistical analysis (e.g., paired t-tests) should confirm significant differences in metabolic half-lives .
Q. What strategies resolve contradictory data on the blood-brain barrier (BBB) permeability of this compound in rodent models?
- Methodological Answer : Contradictions may arise from species-specific BBB transporters or dosing regimens. Use quantitative autoradiography with -labeled this compound to measure brain-to-plasma ratios. Validate findings via positron emission tomography (PET) imaging in non-human primates. Address variability by standardizing fasting states and administration routes across studies .
Q. How can researchers validate the specificity of this compound detection in complex biological matrices?
- Methodological Answer : Perform cross-reactivity tests with structurally similar compounds (e.g., ethylphenidate) using high-resolution mass spectrometry (HRMS). Establish limits of detection (LOD) and quantification (LOQ) via serial dilutions in relevant matrices (e.g., urine, cerebrospinal fluid). Include ion ratio checks and retention time reproducibility metrics to minimize false positives .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound neuropharmacology studies?
- Methodological Answer : Use mixed-effects models to account for inter-individual variability in pharmacokinetic-pharmacodynamic (PK-PD) data. Nonlinear regression (e.g., Emax models) can quantify efficacy parameters. For longitudinal behavioral data, apply repeated-measures ANOVA with post hoc corrections (e.g., Bonferroni). Open-source tools like R/Python packages ensure reproducibility .
Data Presentation and Replication Guidelines
-
Table 1 : Key Analytical Parameters for this compound
Parameter Method Acceptable Range Reference Isotopic Purity High-resolution MS ≥99% D9 incorporation Chromatographic Purity HPLC-UV (220 nm) ≥98% Metabolic Stability Human liver microsomes assay > 2 hrs -
Replication Note : Detailed protocols for synthesis, characterization, and assays must be archived in supplementary materials, including raw spectral data and statistical code .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
